Cetirizine Cetirizine One of the isotopic labelled form of (R)-Cetirizine HCl, which is a histamine H1-receptor antagonist and could be used as an antihystaminic agent.
Brand Name: Vulcanchem
CAS No.: 1133210-23-7
VCID: VC0196565
InChI: InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
SMILES: C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Molecular Formula: C21H25ClN2O3.2HCl
Molecular Weight: 461.82

Cetirizine

CAS No.: 1133210-23-7

Cat. No.: VC0196565

Molecular Formula: C21H25ClN2O3.2HCl

Molecular Weight: 461.82

Purity: 95% by HPLC; 98% atom D

* For research use only. Not for human or veterinary use.

Cetirizine - 1133210-23-7

CAS No. 1133210-23-7
Molecular Formula C21H25ClN2O3.2HCl
Molecular Weight 461.82
IUPAC Name 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetic acid
Standard InChI InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
SMILES C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Pharmacological Properties

Pharmacodynamics

Cetirizine functions as a highly selective H1 receptor antagonist with minimal activity at other receptor sites. It demonstrates a concentration producing 50% inhibition of H1 receptors of 0.65 μmol/L, while showing very low affinity for other receptors including α1-adrenergic, D2 dopaminergic, 5-HT2 serotoninergic, and muscarinic receptors (>10 μmol/L) .

Studies have consistently shown that oral cetirizine 10 mg provides superior effectiveness compared to other antihistamines in inhibiting histamine-induced wheal and flare responses. Additionally, cetirizine offers better protection against histamine-induced increases in nasal resistance compared to loratadine .

Beyond its antihistaminic properties, cetirizine demonstrates significant antiallergic and anti-inflammatory activity. Multiple studies using allergen or non-specific challenges have verified cetirizine's ability to reduce cellular infiltration and the expression of adhesion molecules .

Renal Impairment

Pharmacokinetic studies in patients with renal impairment have revealed important considerations for dosing. While patients with mild renal impairment (creatinine clearance 42-77 mL/min) show similar pharmacokinetics to normal volunteers, those with moderate impairment (creatinine clearance 11-31 mL/min) experience a 3-fold increase in half-life and a 70% decrease in clearance .

Patients on hemodialysis similarly demonstrate a 3-fold increase in half-life and 70% decrease in clearance. Less than 10% of an administered dose is removed during a single dialysis session, necessitating dosage adjustments in patients with moderate to severe renal impairment and those undergoing dialysis .

Hepatic Impairment

In patients with chronic liver diseases (including hepatocellular, cholestatic, and biliary cirrhosis), cetirizine administration results in a 50% increase in half-life and a corresponding 40% decrease in clearance compared to healthy subjects .

Clinical Applications and Efficacy

Allergic Rhinitis

Post-hoc analyses of reflective symptom severity assessed in the morning (TSSCAM) and evening (TSSCPM) demonstrated cetirizine's effects at 12 and 24 hours post-dose. These analyses confirmed that cetirizine significantly improved TSSCAM at both 12 and 24 hours post-dose versus placebo, highlighting its effectiveness in providing 24-hour relief of seasonal allergic rhinitis symptoms, particularly overnight and early morning symptom control .

Efficacy in Pediatric Allergic Diseases

A systematic review and meta-analysis specifically evaluated cetirizine's efficacy in treating allergic diseases in children. The analysis included randomized controlled trials and quasi-RCTs comparing cetirizine to placebo or other drugs .

When compared to placebo, cetirizine demonstrated superior efficacy in reducing serum total IgE levels (Mean Difference [MD], -64.81; 95% CI, -104.04, -25.58; I²=0%; P=0.001), serum ECP values (MD, -3.81; 95% CI, -5.00, -2.61; I²=0%; P<0.00001), and total peripheral blood eosinophil counts (MD, -161.93; 95% CI, -226.09, -97.77; I²=0%; P<0.00001) .

In comparisons with montelukast, cetirizine showed similar efficacy regarding serum total IgE levels (MD, -39.19; 95% CI, -127.31, 48.94; I²=0%; P=0.38), serum ECP values (MD, -0.75; 95% CI, -4.36, 2.85; I²=0%; P=0.68), and total peripheral blood eosinophil counts (MD, -50.38; 95% CI, -162.39, 61.63; I²=0%; P=0.38) .

Additionally, cetirizine significantly decreased the mean Pediatric Rhinoconjunctivitis Quality of Life Questionnaire (PRQLQ) score at 12 weeks after treatment compared with placebo, indicating improvement in quality of life .

Sample TypePreparation MethodConcentration Tested
Control samplesStandard protocolsN/A
Cetirizine test samplesHuman whole blood with cetirizine0.01, 0.1, or 1 mg/mL
Gender distributionMale (n=2) and female (n=2) donorsN/A

Formulations and Administration

Available Formulations

Cetirizine is available in multiple formulations to accommodate various patient needs. The most common oral formulations include:

  • Tablets (5 mg and 10 mg strengths)

  • Oral syrup

  • Intravenous injection (10 mg/mL)

The composition of the tablet formulation includes lactose and magnesium stearate among other inactive ingredients .

Intravenous Cetirizine

A more recent development in cetirizine formulations is the intravenous (IV) preparation. The composition of cetirizine hydrochloride injection 10 mg/mL has been detailed in regulatory documentation .

A pharmacokinetic comparison between IV cetirizine HCl 10 mg and oral Zyrtec® 10-mg tablet showed bioequivalence between the formulations. Study ETTAU-01 (n=24) demonstrated comparable geometric mean pharmacokinetic parameters between the IV and oral formulations .

Table 2: Comparison of Geometric Mean Pharmacokinetic Parameters Between IV Cetirizine HCl 10 mg and Zyrtec® 10-mg Tablet

ParameterIV Cetirizine HCl 10 mgZyrtec® 10-mg TabletBioequivalence
CmaxImmediateDelayed by absorptionNot directly comparable
AUCComparableComparableDemonstrated
Elimination half-life~10.5 hours~10.5 hoursSimilar

Dosing Recommendations

Standard dosing for cetirizine in adults and children 6 years and older is 10 mg once daily, while children 2-5 years typically receive 5 mg once daily or 2.5 mg twice daily .

Dosage adjustments are necessary for patients with moderate or severe renal impairment and those on dialysis. Similarly, patients with hepatic impairment may require modified dosing regimens due to altered pharmacokinetics .

Comparison with Other Antihistamines

Efficacy Comparisons

Cetirizine has been extensively compared with various other antihistamines in clinical trials. It demonstrates superior effectiveness to many first-generation antihistamines while causing fewer adverse effects, particularly sedation. When compared with other second-generation antihistamines like loratadine, cetirizine provides better protection against histamine-induced nasal resistance .

In pediatric studies, cetirizine showed similar efficacy to montelukast in terms of laboratory parameters but had inconsistent results when compared with levocetirizine and ketotifen, suggesting the need for further investigations .

Pharmacokinetic Advantages

Cetirizine's pharmacokinetic profile offers several advantages over many other antihistamines:

  • No significant hepatic metabolism, reducing potential for drug-drug interactions

  • Direct renal excretion as unchanged compound

  • Rapid onset of action due to efficient absorption

  • Effective 24-hour symptom control with once-daily dosing

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator